

Hazimycin 6: A Diisonitrile Chalkophore in Bacterial Copper Homeostasis

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Compound of Interest

Compound Name: Hazimycin 6

Cat. No.: B15563249

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential micronutrient for most living organisms, serving as a critical cofactor for a variety of enzymes involved in fundamental biological processes. However, its redox activity also makes it potentially toxic if intracellular concentrations are not tightly regulated. Bacteria have evolved sophisticated mechanisms to maintain copper homeostasis, including the production and secretion of small, high-affinity copper-binding molecules known as chalkophores. These molecules scavenge extracellular copper and facilitate its uptake. The hazimycins, a class of diisonitrile-containing antibiotics produced by actinobacteria, have been identified as potent chalkophores. This technical guide focuses on **Hazimycin 6**, a key member of this family, and its role in the intricate process of bacterial copper homeostasis.

Hazimycin 6, along with its isomer Hazimycin 5, was first isolated from the fermentation of *Micromonospora echinospora*.^[1] Structurally, it is a di-tyrosine analog characterized by the presence of two isonitrile functional groups.^{[1][2]} While much of the research on the chalkophore activity of this class has centered on a compound referred to as Hazimycin A, the shared diisonitrile scaffold strongly suggests a conserved copper-binding function across these related molecules.^{[3][4]} Biochemical analyses have shown that copper binding to hazimycins diminishes their antimicrobial activity, indicating a direct interaction that is central to their biological function.^[3] The presence of genes for putative importers and exporters in the

hazimycin biosynthetic gene cluster further supports their role as chalkophores that modulate intracellular copper levels.[3][4]

Physicochemical Properties of Hazimycins

While specific quantitative data for **Hazimycin 6** is limited in the available literature, the properties of the closely related Hazimycin A and its congeners provide valuable insights.

Property	Hazimycin A	Hazimycin B	Hazimycin C	Hazimycin D
Molecular Formula	C ₂₈ H ₂₄ N ₂ O ₄	C ₂₈ H ₂₅ N ₃ O ₅	C ₂₈ H ₂₄ N ₄ O ₄	C ₂₈ H ₂₃ N ₅ O ₃
UV λ max (nm)	212, 289	213, 289	213, 289	213, 289
IR ν max (cm ⁻¹)	2150-2300 (isonitrile/nitrile)	2150-2300 (isonitrile/nitrile)	2150-2300 (isonitrile/nitrile)	2150-2300 (isonitrile/nitrile)
Antimicrobial Activity	Moderate	Inactive	Inactive	Inactive

Data compiled from Koyama et al., 2015.[5] The presence of two isonitrile groups is essential for antimicrobial activity.[5]

Quantitative Data on Copper Binding

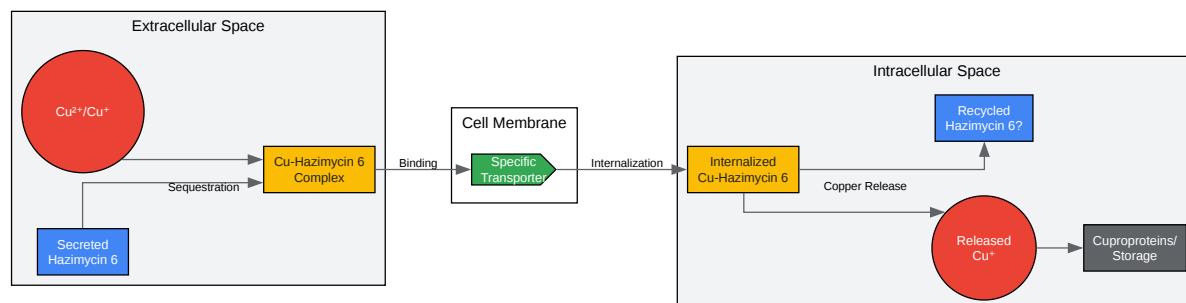
Direct quantitative data for the copper binding affinity (e.g., dissociation constant, Kd) of **Hazimycin 6** is not extensively reported in the peer-reviewed literature. However, the class of diisonitrile chalkophores is known for its exceptionally high affinity for copper.[6][7]

Compound/Class	Reported Copper Affinity	Method
Methanobactins	Ka \approx 10 ²¹ M ⁻¹ for Cu(I)	Not specified
SF2768 (diisonitrile)	Affinity exceeds that of Bathocuproine disulfonate (BCS)	Competitive Ligand Binding

Data from Kenney & Rosenzweig, 2018 and Wang et al., 2017.[6][8] For context, BCS is a high-affinity Cu(I) chelator, suggesting that diisonitrile chalkophores like the hazimycins bind copper with very high avidity.

Mechanism of Action: A Chalkophore-Mediated Pathway

The proposed mechanism for **Hazimycin 6** as a chalkophore involves its secretion into the extracellular environment to sequester copper ions. The resulting copper-hazimycin complex is then recognized by specific transporters on the bacterial cell surface and internalized. Once inside the cell, copper is released and delivered to copper-dependent proteins or storage molecules. This process ensures a steady supply of this essential metal while preventing its toxic accumulation.



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Caption: Proposed mechanism of **Hazimycin 6** as a chalkophore.

Experimental Protocols

Detection of Chalkophore Activity: Chrome Azurol S (CAS) Assay

This colorimetric assay is a standard method for detecting siderophores and has been adapted for chalkophores. The principle relies on the competition for a metal ion (in this case, copper) between the dye, Chrome Azurol S, and the chelating agent (**Hazimycin 6**).

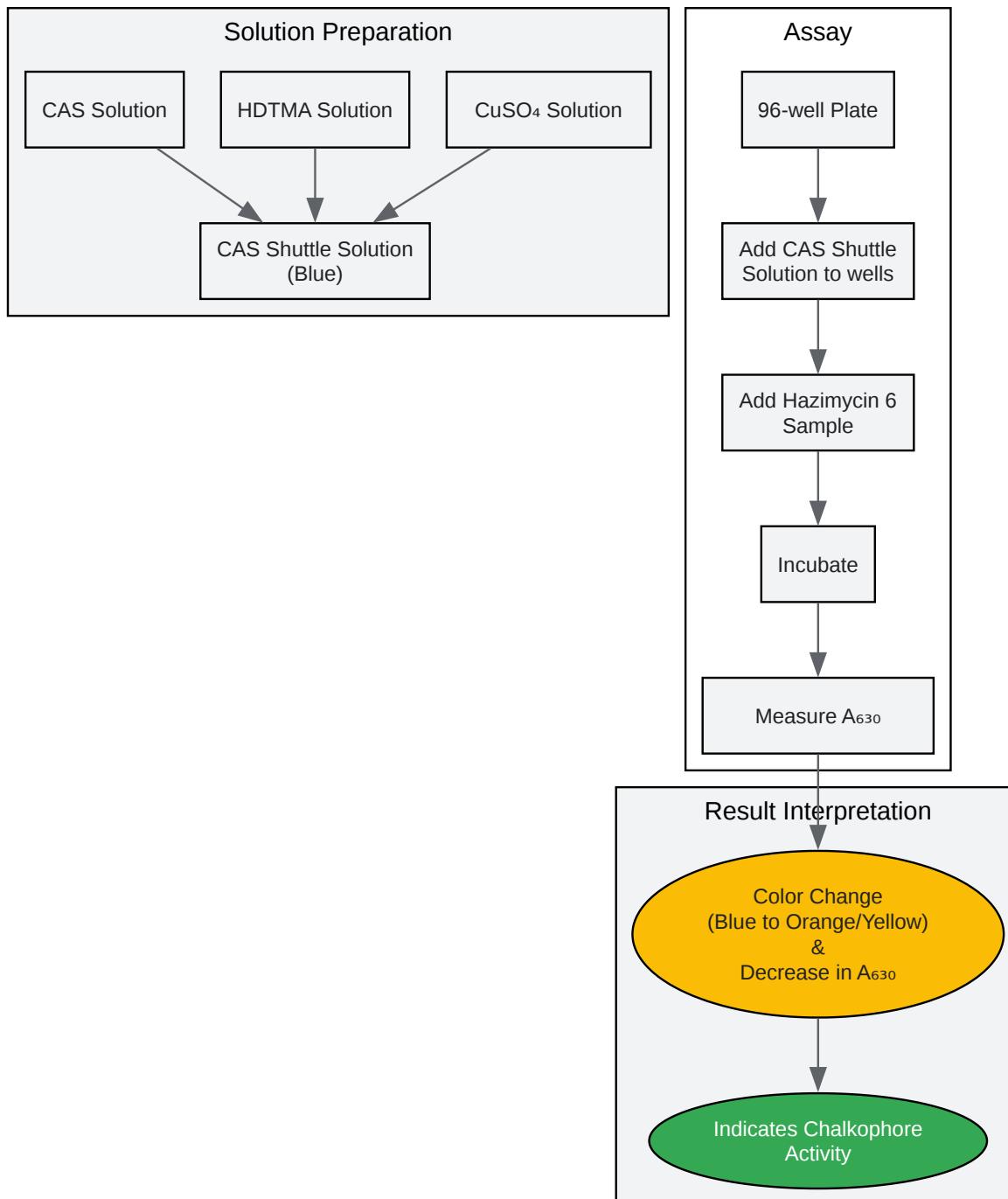
Materials:

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- PIPES buffer
- CuSO₄ solution
- Nutrient agar (for plate assay)
- 96-well microtiter plates (for liquid assay)
- Spectrophotometer

Protocol (Liquid Assay):

- Preparation of CAS shuttle solution:
 - Dissolve 60.5 mg of CAS in 50 mL of deionized water.
 - Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
 - Prepare a 1 mM CuSO₄ solution.
 - Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 mL of the CuSO₄ solution. The resulting solution should be blue. Autoclave and store in the dark.
- Assay Procedure:

- In a 96-well plate, add 100 μ L of the CAS shuttle solution to each well.
- Add 100 μ L of the test sample (e.g., purified **Hazimycin 6** at various concentrations or bacterial supernatant) to the wells.
- As a negative control, add 100 μ L of the corresponding sterile growth medium or buffer.
- Incubate at room temperature for a designated time (e.g., 1-4 hours).
- Measure the absorbance at 630 nm. A decrease in absorbance indicates the removal of copper from the CAS dye by the chalkophore.

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Caption: Workflow for the Chrome Azurol S (CAS) assay.

Quantification of Copper Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

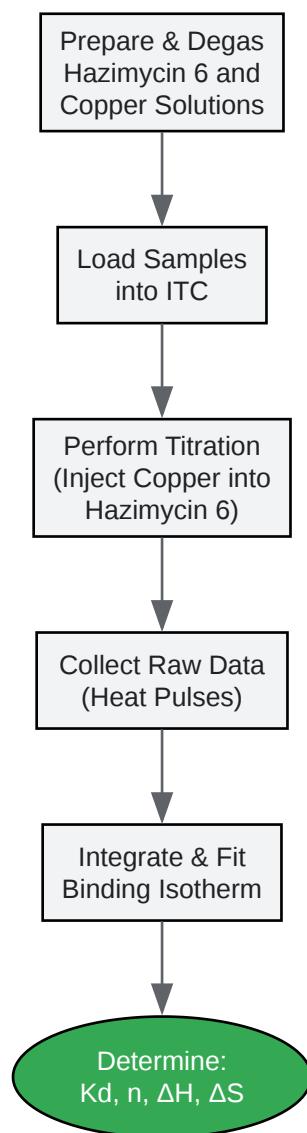
Materials:

- Isothermal Titration Calorimeter
- Purified **Hazimycin 6**
- Copper salt solution (e.g., CuCl_2 or CuSO_4)
- Appropriate buffer (e.g., MOPS, HEPES), degassed

Protocol:

- Sample Preparation:
 - Prepare a solution of **Hazimycin 6** (typically 10-100 μM) in the chosen buffer. The concentration should be accurately determined.
 - Prepare a concentrated solution of the copper salt (typically 10-20 times the concentration of **Hazimycin 6**) in the same buffer.
 - Degas both solutions to prevent bubble formation during the experiment.
- ITC Experiment:
 - Load the **Hazimycin 6** solution into the sample cell of the calorimeter.
 - Load the copper solution into the injection syringe.
 - Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

- Initiate the titration, where small aliquots of the copper solution are injected into the **Hazimycin 6** solution.
- Data Analysis:
 - The raw data (heat change per injection) is integrated to generate a binding isotherm.
 - Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to determine K_d , n , and ΔH .



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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

Hazimycin 6, as a representative of the diisonitrile class of natural products, plays a significant role in the copper homeostasis of its producing organism. Its function as a chalkophore highlights a sophisticated bacterial strategy for acquiring essential yet potentially toxic metal ions. While direct quantitative binding data for **Hazimycin 6** remains to be fully elucidated, the available evidence strongly supports its high affinity for copper, a characteristic central to its biological role. The experimental protocols detailed herein provide a framework for the further characterization of **Hazimycin 6** and other novel chalkophores, which may lead to new avenues for antimicrobial drug development and a deeper understanding of bacterial metal ion homeostasis.

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